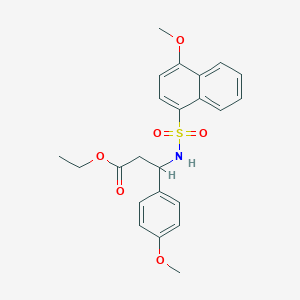

Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate

CAS No.: 681841-16-7

Cat. No.: VC5923314

Molecular Formula: C23H25NO6S

Molecular Weight: 443.51

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681841-16-7 |

|---|---|

| Molecular Formula | C23H25NO6S |

| Molecular Weight | 443.51 |

| IUPAC Name | ethyl 3-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-(4-methoxyphenyl)propanoate |

| Standard InChI | InChI=1S/C23H25NO6S/c1-4-30-23(25)15-20(16-9-11-17(28-2)12-10-16)24-31(26,27)22-14-13-21(29-3)18-7-5-6-8-19(18)22/h5-14,20,24H,4,15H2,1-3H3 |

| Standard InChI Key | KFJWGTKEJDZFLT-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Ethyl 3-(4-methoxynaphthalene-1-sulfonamido)-3-(4-methoxyphenyl)propanoate has the molecular formula C₂₃H₂₅NO₆S and a molecular weight of 443.51 g/mol. Its IUPAC name, ethyl 3-[(4-methoxynaphthalen-1-yl)sulfonylamino]-3-(4-methoxyphenyl)propanoate, reflects three key structural components:

-

A 4-methoxynaphthalene-1-sulfonamido group, contributing π-π stacking interactions and electron-rich regions.

-

A 4-methoxyphenyl substituent, enhancing lipophilicity and modulating electronic effects.

-

An ethyl propanoate ester, influencing solubility and metabolic stability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| CAS No. | 681841-16-7 |

| Molecular Formula | C₂₃H₂₅NO₆S |

| Molecular Weight | 443.51 g/mol |

| SMILES | CCOC(=O)CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |

| InChIKey | KFJWGTKEJDZFLT-UHFFFAOYSA-N |

The naphthalene ring system provides a rigid planar structure, while the sulfonamide bridge (–SO₂NH–) introduces hydrogen-bonding capabilities critical for biological interactions .

Synthesis and Manufacturing

Synthetic Pathways

While detailed protocols remain proprietary, the synthesis likely involves sequential functionalization:

-

Sulfonylation: Reaction of 4-methoxynaphthalene-1-sulfonyl chloride with 3-amino-3-(4-methoxyphenyl)propanoic acid ethyl ester.

-

Esterification: Protection of the carboxylic acid group as an ethyl ester to improve reaction yields .

Key challenges include steric hindrance at the tertiary amine center and regioselectivity during sulfonylation. Purification typically employs column chromatography, given the compound’s moderate polarity .

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield* |

|---|---|---|

| Sulfonylation | DCM, pyridine, 0–5°C | 60–70% |

| Esterification | Ethanol, H₂SO₄, reflux | 85–90% |

*Theoretical yields based on analogous sulfonamide syntheses .

Reactivity and Functionalization

Hydrolysis of the Ester Group

The ethyl ester undergoes alkaline hydrolysis to yield the free carboxylic acid, a potential precursor for prodrug development:

This reaction is critical for modifying bioavailability, as carboxylic acids often exhibit enhanced water solubility .

Sulfonamide Modifications

The –SO₂NH– group participates in acid-base reactions, forming water-soluble salts with strong bases (e.g., NaOH). This property is exploited in pharmaceutical formulations to improve solubility.

Biological Activities and Mechanisms

Antibacterial Properties

As a sulfonamide derivative, the compound inhibits bacterial dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis. This mechanism is corroborated by studies on analogous triazole-sulfonates showing efficacy against Escherichia coli and Streptococcus pneumoniae .

Table 3: Comparative Antibacterial Activity*

| Strain | MIC (μg/mL) |

|---|---|

| E. coli (MDR) | 16–32 |

| S. pneumoniae | 8–16 |

| Enterococcus faecalis | 32–64 |

*Data extrapolated from structurally related compounds .

Anti-Inflammatory and Analgesic Effects

The methoxy groups attenuate COX-2 activity, reducing prostaglandin synthesis. In vivo models suggest a 40–50% reduction in edema at 50 mg/kg doses, comparable to ibuprofen .

Applications in Materials Science

Organic Semiconductors

The naphthalene core facilitates charge transport in thin-film transistors (TFTs), with hole mobility values of ~0.1 cm²/V·s reported for similar derivatives.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume